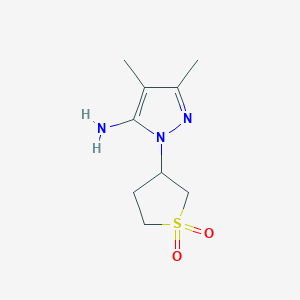![molecular formula C8H6Cl2N2O2S B13486575 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B13486575.png)
7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride: is a chemical compound that belongs to the class of pyrrolopyridine derivatives. This compound is characterized by the presence of a chloro group at the 7th position, a methyl group at the 1st position, and a sulfonyl chloride group at the 3rd position of the pyrrolo[2,3-c]pyridine ring system. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride typically involves the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 2-chloropyridine and 1-methylpyrrole.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the pyrrolo[2,3-c]pyridine derivative with chlorosulfonic acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control the reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: Including crystallization, filtration, and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild to moderate conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Major Products:
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioate Derivatives: Formed from the reaction with thiols.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of specific products.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Probes: Used in the design of probes for studying biological processes and molecular interactions.
Industry:
Material Science: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Agrochemicals: Explored for its potential use in the development of new agrochemical agents.
Mechanism of Action
The mechanism of action of 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This covalent modification can alter the function of the target molecule, leading to various biological effects. The compound may also interact with specific receptors or enzymes, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
7-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine: Similar structure but different ring fusion pattern.
7-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine: Similar structure but with a methyl group at the 2nd position instead of the 1st position.
4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine: Similar structure but with a bromo group at the 4th position.
Uniqueness: The presence of the sulfonyl chloride group at the 3rd position of the pyrrolo[2,3-c]pyridine ring system makes 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride unique. This functional group imparts specific reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions. Additionally, the combination of the chloro and methyl groups at the 7th and 1st positions, respectively, contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6Cl2N2O2S |
|---|---|
Molecular Weight |
265.12 g/mol |
IUPAC Name |
7-chloro-1-methylpyrrolo[2,3-c]pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C8H6Cl2N2O2S/c1-12-4-6(15(10,13)14)5-2-3-11-8(9)7(5)12/h2-4H,1H3 |
InChI Key |
LSBHUEHVHKXZND-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C(=NC=C2)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


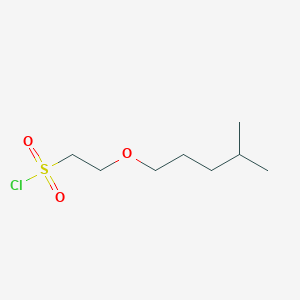
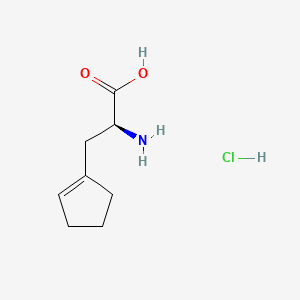
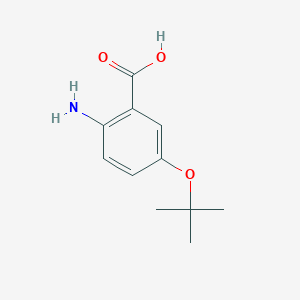
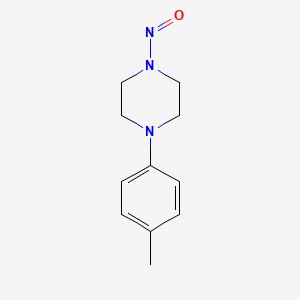
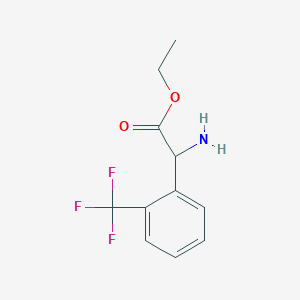
![3-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylaldehyde](/img/structure/B13486517.png)
![2-{1-[(pyridin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13486520.png)
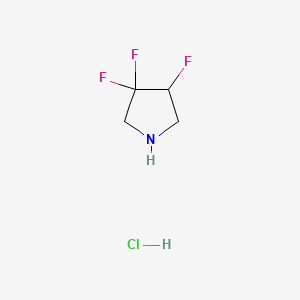
![Methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate](/img/structure/B13486539.png)
![Tert-butyl 1-amino-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B13486543.png)
![4,4,5,5-Tetramethyl-2-(spiro[2.3]hexan-5-YL)-1,3,2-dioxaborolane](/img/structure/B13486562.png)
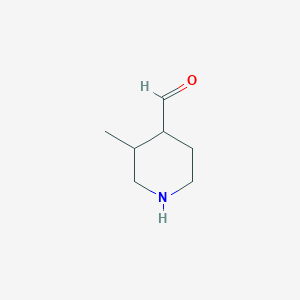
![2-nitro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B13486569.png)
